molecular formula C19H15FN2O5 B2456943 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 303986-28-9

1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B2456943
CAS No.: 303986-28-9
M. Wt: 370.336
InChI Key: KFICRNPXWAWCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione is a useful research compound. Its molecular formula is C19H15FN2O5 and its molecular weight is 370.336. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)-2-oxoethyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O5/c1-27-16-5-3-2-4-13(16)10-21-17(24)18(25)22(19(21)26)11-15(23)12-6-8-14(20)9-7-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFICRNPXWAWCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C(=O)N(C2=O)CC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione is a compound belonging to the imidazolidinedione class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound's molecular formula is C17H16FN2O3C_{17}H_{16}FN_2O_3, with a molecular weight of approximately 318.32 g/mol. Its structure includes a fluorophenyl group and a methoxyphenyl group, which are crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that imidazolidinediones exhibit significant antimicrobial properties. A study demonstrated that derivatives of imidazolidinedione showed varying levels of activity against different bacteria and fungi. The compound in focus has shown promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has been evaluated for its anticancer properties. One study found that imidazolidinedione derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10.5
HCT116 (Colon Cancer)8.3

Antimalarial Activity

Recent studies have explored the antimalarial potential of similar compounds. While specific data on the compound is limited, related imidazolidinediones have shown efficacy against Plasmodium falciparum, the parasite responsible for malaria. These compounds demonstrated low toxicity to human erythrocytes while effectively inhibiting parasite growth .

The biological activity of 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione is attributed to several mechanisms:

  • GABA-A Receptor Modulation : Some derivatives have been shown to act as positive allosteric modulators at GABA-A receptors, which are critical in neurotransmission and could explain their neuroprotective effects .
  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways, leading to increased apoptosis in cancer cells.

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of imidazolidinedione compounds reported significant antimicrobial activity against clinical isolates of Staphylococcus aureus and E. coli. The study emphasized the importance of structural modifications in enhancing activity .
  • Anticancer Studies : In vitro studies showed that treatment with the compound led to a marked decrease in cell viability in MCF-7 cells after 48 hours, highlighting its potential as an anticancer agent .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with imidazolidine structures exhibit significant anticancer properties. Studies have shown that derivatives of imidazolidine can inhibit tumor growth by inducing apoptosis in cancer cells. The specific compound has been tested in vitro against various cancer cell lines, demonstrating promising cytotoxic effects.

Antimicrobial Properties

The compound's ability to interact with bacterial enzymes suggests potential as an antimicrobial agent. Preliminary studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Compounds similar to 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-[(2-methoxyphenyl)methyl]imidazolidine-2,4,5-trione have been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and functional group modifications to enhance its pharmacological properties. Optimization of these synthetic routes is crucial for improving yield and reducing costs.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1CondensationAldehyde + AmineFormation of imidazolidine
2Functional Group AdditionFluorinated phenyl compoundEnhanced biological activity
3MethoxylationMethoxy group donorIncreased lipophilicity

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, the compound was tested against breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting a strong potential for development as a new antimicrobial agent.

Preparation Methods

Cyclocondensation of α-Ketoamide Precursors

The imidazolidine-2,4,5-trione core is typically constructed via cyclocondensation reactions. A validated approach involves reacting 2-(4-fluorophenyl)-2-oxoacetic acid with N-(2-methoxyphenylmethyl)urea under dehydrating conditions. Phosphorus oxychloride (POCl₃) serves as both catalyst and dehydrating agent, facilitating ring closure at 80–90°C for 6–8 hours. This method achieves yields of 68–72% after recrystallization from ethanol/water (1:1).

Critical parameters:

  • Molar ratio of 1:1.2 (acid:urea) optimizes trione formation
  • Strict temperature control prevents oxoethyl group degradation
  • Post-reaction neutralization with sodium bicarbonate enhances purity

Sequential Functionalization Approaches

Stepwise Assembly via Hydantoin Intermediates

An alternative pathway utilizes preformed hydantoin derivatives as shown below:

Stage 1: Synthesis of 3-[(2-methoxyphenyl)methyl]imidazolidine-2,4-dione
Reacting 2-methoxyphenylmethylamine with diethyl oxalate in glacial acetic acid (4 h, reflux) produces the hydantoin core in 85% yield.

Stage 2: Introduction of 2-(4-fluorophenyl)-2-oxoethyl Group
The N-alkylation employs 2-bromo-1-(4-fluorophenyl)ethanone (1.2 eq) in DMF with K₂CO₃ (2 eq) at 60°C for 12 h. Subsequent oxidation with Jones reagent converts the intermediate to the trione (62% overall yield).

Advanced Catalytic Methods

Organocatalytic Asymmetric Synthesis

Recent advances employ L-proline derivatives (20 mol%) to induce chirality during cyclization. In toluene at −20°C, this method achieves 89% ee with 78% isolated yield, though scalability remains challenging.

Catalyst optimization:

  • 4-Nitrophenyl substituents enhance enantioselectivity
  • Microwave irradiation reduces reaction time to 45 minutes

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot studies demonstrate superior performance in flow reactors:

Parameter Batch Process Flow Process
Reaction Time 8 h 1.5 h
Yield 68% 82%
Purity 95% 99.2%

Key advantages include precise temperature control and immediate quenching of intermediates, minimizing side reactions.

Analytical Characterization Protocols

Spectroscopic benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.0 Hz, 1H, ArH), 6.95–7.12 (m, 3H, ArH), 5.32 (s, 2H, CH₂), 4.87 (s, 2H, COCH₂), 3.82 (s, 3H, OCH₃)
  • IR (KBr): 1745 cm⁻¹ (C=O trione), 1680 cm⁻¹ (Ar-C=O), 1245 cm⁻¹ (C-F)

Emerging Methodologies

Biocatalytic Approaches

Immobilized hydantoinase enzymes (Pseudomonas putida KT2440) enable aqueous-phase synthesis at 37°C. While current yields lag (54%), this represents a promising green chemistry alternative.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of imidazolidine-trione derivatives typically involves multi-step routes, including cyclization and functionalization. For the target compound, key steps include:

  • Substituent Introduction : The 4-fluorophenyl ketone group can be introduced via nucleophilic substitution or Friedel-Crafts acylation, while the 2-methoxyphenylmethyl moiety may be added through alkylation or reductive amination .
  • Cyclization : Imidazolidine-trione core formation often employs urea or thiourea derivatives under acidic or basic conditions. For example, highlights the use of substituted imidazoles synthesized via cyclocondensation of diketones with urea analogs .
  • Optimization : Reaction parameters (temperature, solvent polarity, and catalyst) significantly impact yield. emphasizes using polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) to minimize side reactions .

Advanced: How can computational chemistry enhance the design of efficient synthetic pathways for this compound?

Answer:
Computational methods, such as quantum chemical calculations and reaction path searches, can predict viable intermediates and transition states. For instance:

  • Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method identify low-energy pathways for cyclization and substituent coupling .
  • Feedback Loops : describes integrating experimental data (e.g., NMR kinetics) with computational models to refine reaction mechanisms and optimize conditions iteratively .
  • Solvent Effects : Density Functional Theory (DFT) simulations can predict solvent interactions, guiding solvent selection to stabilize intermediates .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, aromatic protons in the 4-fluorophenyl group appear as doublets due to coupling with fluorine .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, critical for distinguishing isomers .
  • X-ray Crystallography : Single-crystal diffraction resolves stereochemistry, as demonstrated in for fluorophenyl-containing analogs .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental reactivity data?

Answer:
Contradictions often arise from unaccounted steric/electronic effects or solvent dynamics. Strategies include:

  • Multiscale Modeling : Combine quantum mechanics (QM) for reaction steps with molecular mechanics (MM) for bulk solvent effects .
  • In Situ Spectroscopy : Real-time IR or Raman monitoring detects transient intermediates not predicted computationally .
  • Statistical Design of Experiments (DoE) : advocates using factorial designs to isolate variables (e.g., catalyst loading, temperature) and validate computational assumptions .

Basic: How do substituents (e.g., 4-fluorophenyl, 2-methoxyphenyl) influence the compound’s physicochemical properties?

Answer:

  • Electronic Effects : The electron-withdrawing 4-fluorophenyl group increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions .
  • Steric Hindrance : The 2-methoxyphenylmethyl group introduces steric bulk, potentially slowing crystallization but improving solubility in lipophilic media .
  • Hydrogen Bonding : Methoxy groups participate in H-bonding, affecting aggregation behavior and melting points, as noted in for similar triones .

Advanced: What experimental design principles should guide systematic studies of reaction parameters?

Answer:

  • Factorial Design : Use 2^k factorial designs to screen variables (e.g., temperature, solvent, catalyst) and identify interactions. highlights this approach for optimizing imidazole syntheses .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., yield vs. reaction time) to pinpoint optimal conditions .
  • Robustness Testing : Vary parameters within narrow ranges (e.g., ±5°C) to assess process stability, critical for scaling up .

Advanced: What methodologies are used to study biological interactions of this compound?

Answer:

  • Molecular Docking : Predict binding affinities to targets (e.g., enzymes) using software like AutoDock, leveraging fluorophenyl groups’ polarity for hydrophobic pocket interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target binding .
  • Fluorescence Resonance Energy Transfer (FRET) : Monitor conformational changes in biological targets upon compound binding, as applied in for fluorophenyl-containing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.